molecular formula C14H14F3NO3 B7817001 2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile

2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile

Cat. No.: B7817001
M. Wt: 301.26 g/mol
InChI Key: GJXBOCUIFJXODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile is an organic compound characterized by the presence of a diethoxyphenyl group, a trifluoromethyl group, and a nitrile group

Preparation Methods

The synthesis of 2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diethoxybenzaldehyde with ethyl trifluoroacetate in the presence of a base, followed by the addition of a nitrile group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in metabolic processes, leading to various biological effects .

Comparison with Similar Compounds

2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile can be compared with similar compounds such as:

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c1-3-20-11-6-5-9(7-12(11)21-4-2)10(8-18)13(19)14(15,16)17/h5-7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXBOCUIFJXODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C#N)C(=O)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.